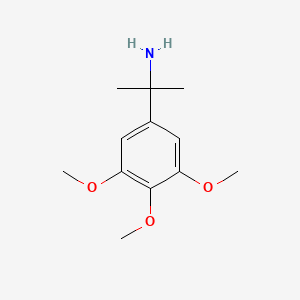
2-(3,4,5-Trimethoxyphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives. This compound is characterized by the presence of a trimethoxyphenyl group attached to a propan-2-amine backbone.
Méthodes De Préparation
The synthesis of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
2-(3,4,5-Trimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studies related to reaction mechanisms and organic synthesis.
Biology: The compound has been investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders and as a psychoactive agent.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5HT2A receptor, and also exhibits dopamine receptor agonism. This dual activity likely underlies its psychoactive effects, including alterations in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
2-(3,4,5-Trimethoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
3,4,5-Trimethoxyamphetamine: This compound shares a similar structure but differs in its pharmacological profile and potency.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with distinct psychoactive properties.
Mescaline: A naturally occurring compound with a similar trimethoxyphenyl group, known for its hallucinogenic effects.
The uniqueness of this compound lies in its specific substitution pattern and its resulting pharmacological effects, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-12(2,13)8-6-9(14-3)11(16-5)10(7-8)15-4/h6-7H,13H2,1-5H3 |
Clé InChI |
ONHHSUFCEHFVSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


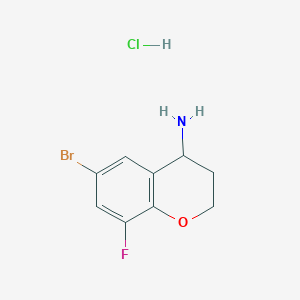
![(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B12987335.png)
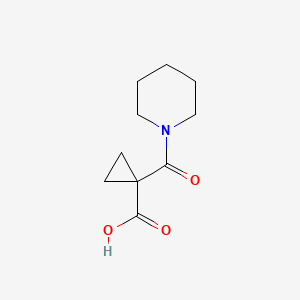
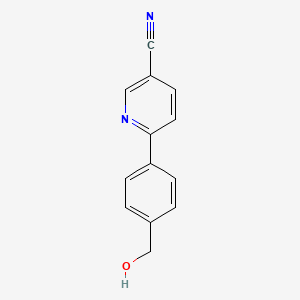
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate](/img/structure/B12987352.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12987355.png)
![(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B12987361.png)
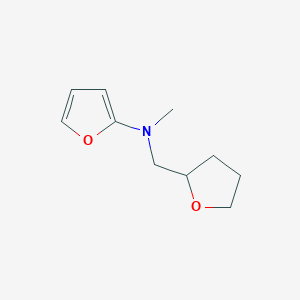

![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12987373.png)
![(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12987380.png)
![Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12987382.png)
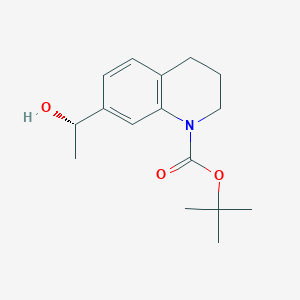
![ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B12987397.png)
